molecular formula C17H19BO3 B1316321 (2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid CAS No. 849062-10-8

(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid

Cat. No. B1316321
M. Wt: 282.1 g/mol
InChI Key: KTXSKKVFEAGKEZ-UHFFFAOYSA-N
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Description

“(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C17H19BO3 . It is a derivative of boronic acid, which is characterized by the presence of a boron atom .


Synthesis Analysis

The synthesis of “(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid” can be achieved from 5,6,7,8-tetrahydronaphthalene using a Suzuki coupling reaction with bis(pinacolato)diboron as a boron source. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate.


Molecular Structure Analysis

The molecular structure of “(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid” is characterized by the presence of a boron atom, which forms part of the boronic acid group . The compound also contains a tetrahydronaphthalen-1-yl group and a phenyl group .


Chemical Reactions Analysis

As a boronic acid derivative, “(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid” can participate in various chemical reactions. One notable reaction is the Suzuki coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds.


Physical And Chemical Properties Analysis

“(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid” has a molecular weight of 282.14200 . It has a density of 1.19g/cm3 and a boiling point of 513.7ºC at 760 mmHg . The melting point is reported to be between 181-193ºC .

Scientific Research Applications

Synthesis of Heterocycles

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 2-Naphthol, a compound with a similar structure, has been used in the synthesis of diverse heterocyclic compounds . These compounds have a wide range of biological activities, making them important in medicinal chemistry .
  • Methods of Application : The electron-rich aromatic framework of 2-naphthol allows it to be utilized in several kinds of organic reactions, leading to the creation of several organic molecules with potent biological properties .
  • Results or Outcomes : The use of 2-naphthol in these reactions has led to the synthesis of versatile biologically relevant heterocycles .

Anticancer Evaluation

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : A compound similar to the one you mentioned was synthesized and reacted with different nucleophile agents for anticancer evaluation .
  • Methods of Application : The compound was prepared and allowed to react with different nucleophile agents such as hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride .
  • Results or Outcomes : Some of the newly synthesized compounds were evaluated as anticancer agents .

Synthesis and Reactivity of 1,5-Naphthyridines

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 1,5-Naphthyridines, which share a similar structure, have significant importance in medicinal chemistry due to their wide variety of biological activities .
  • Methods of Application : The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or form metal complexes .
  • Results or Outcomes : The wide variety of applications of 1,5-naphthyridines includes antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities. They find application in the cardiovascular, central nervous system, and hormonal diseases .

Layer-by-Layer (LbL) Coating Method

  • Scientific Field : Biomedical Engineering .
  • Summary of Application : The Layer-by-Layer (LbL) coating method, performed at room temperature in an aqueous medium, allows the functionalization of surfaces with proteins .
  • Methods of Application : This versatile and simple method is based on the alternating deposition of macromolecules .
  • Results or Outcomes : Proteins, which play a crucial role in several biological mechanisms, can be used to functionalize surfaces for various biomedical applications .

Natural Naphthalenes

  • Scientific Field : Phytochemistry .
  • Summary of Application : Naphthalenes, a class of arenes, consisting of two ortho-fused benzene rings, have displayed a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
  • Methods of Application : Naphthalenes have been reported from plants, liverworts, fungi, and insects . They are of great interest as potent lead compounds for medicinal chemistry researches .
  • Results or Outcomes : The research on the isolation, structural elucidation, biological activities, and biosynthesis of the naphthalene derivatives has been summarized .

Anticancer Evaluation

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : A compound similar to the one you mentioned was synthesized and reacted with different nucleophile agents for anticancer evaluation .
  • Methods of Application : The compound was prepared and allowed to react with different nucleophile agents such as hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride .
  • Results or Outcomes : Some of the newly synthesized compounds were evaluated as anticancer agents .

Safety And Hazards

“(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid” is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BO3/c19-18(20)16-10-4-2-7-14(16)12-21-17-11-5-8-13-6-1-3-9-15(13)17/h2,4-5,7-8,10-11,19-20H,1,3,6,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXSKKVFEAGKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=CC=CC3=C2CCCC3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584653
Record name (2-{[(5,6,7,8-Tetrahydronaphthalen-1-yl)oxy]methyl}phenyl)boronic acid
Source EPA DSSTox
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Molecular Weight

282.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(((5,6,7,8-Tetrahydronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid

CAS RN

849062-10-8
Record name B-[2-[[(5,6,7,8-Tetrahydro-1-naphthalenyl)oxy]methyl]phenyl]boronic acid
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Record name (2-{[(5,6,7,8-Tetrahydronaphthalen-1-yl)oxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((1',2',3',4'-Tetrahydro-5-naphthyloxy)methyl)phenylboronic acid
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